molecular formula C12H13NO2 B1279156 1-Benzylpiperidine-3,5-dione CAS No. 50866-56-3

1-Benzylpiperidine-3,5-dione

Cat. No. B1279156
CAS RN: 50866-56-3
M. Wt: 203.24 g/mol
InChI Key: SSQGMHBWFUQTCU-UHFFFAOYSA-N
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Description

1-Benzylpiperidine-3,5-dione is a chemical compound that is related to various synthesized derivatives with potential biological activities. Although the provided papers do not directly discuss 1-Benzylpiperidine-3,5-dione, they do provide insights into similar compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be extrapolated to understand 1-Benzylpiperidine-3,5-dione.

Synthesis Analysis

The synthesis of related compounds, such as 1,4-benzodiazepine-2,5-dione derivatives, involves strategic steps like coupling reactions, selective alkylations, and the use of specific reagents to construct the core structure . Similarly, the synthesis of 1-Benzyl-3-hydroxypyrrolidine-2,5-dione through a melting reaction of L-malic acid and benzylamine indicates a method that could potentially be adapted for synthesizing 1-Benzylpiperidine-3,5-dione . The stereoselective reduction of a related compound, 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione, using sodium borohydride with metal chlorides, provides insights into the reduction mechanisms that could be relevant for modifying the structure of 1-Benzylpiperidine-3,5-dione .

Molecular Structure Analysis

The molecular structure and electronic properties of synthesized compounds are often investigated using techniques like single-crystal X-ray structural analysis and density functional theory (DFT) methods . These methods can be used to determine the electronic band structures, densities of states (DOS), and effective charge-carrier masses, which are crucial for understanding the intrinsic properties of the compounds. For 1-Benzylpiperidine-3,5-dione, similar analytical methods could be employed to elucidate its molecular structure and electronic characteristics.

Chemical Reactions Analysis

The chemical reactions of related compounds involve various functional group transformations and the formation of heterocyclic structures, as seen in the synthesis of 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6]naphthyridine-6(5H),8-dione . These reactions are often catalyzed by specific reagents and can be influenced by the choice of solvents and reaction conditions. The chemical reactivity of 1-Benzylpiperidine-3,5-dione could be analyzed in a similar context to understand its behavior in different chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like 1-Benzylpiperidine-3,5-dione can be deduced from their synthesis and molecular structure. For instance, the melting point, solubility, and specific rotation are determined experimentally, as shown for 1-Benzyl-3-hydroxypyrrolidine-2,5-dione . The electronic absorption spectra and nonlinear optical (NLO) properties are also important physical properties that can be measured and calculated using theoretical methods like TD-DFT . These properties are essential for the potential application of these compounds in various fields, including materials science and pharmaceuticals.

Scientific Research Applications

Synthesis Applications

  • Synthesis of 1-Acyl-3-Piperidones : Research by Chen, Wang, Lin, and Wu (1984) demonstrates that 1-Benzylpiperidine-3,5-dione can be utilized in the synthesis of 1-acyl-3-piperidones. This synthesis method is of general utility for preparing 1-acyl-3-piperidones, showcasing its significance in organic synthesis (Chen et al., 1984).

  • Preparation of Polymeric Materials : A study by Thillaye du Boullay et al. (2010) highlights the use of a derivative of 1-Benzylpiperidine-3,5-dione, specifically (3S)-[(benzyloxycarbonyl)ethyl]-1,4-dioxan-2,5-dione (BED), in organo-catalyzed ring-opening polymerization. This process results in the creation of polymeric materials with potential biomedical applications (Thillaye du Boullay et al., 2010).

  • Development of 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones : Bielenica et al. (2011) synthesized a series of alkyl derivatives of 3-phenylpiperidine-2,6-dione, starting with 1-Benzylpiperidine-3,5-dione. These derivatives were evaluated for their in vitro activity against HIV-1 and other viruses, indicating the potential for developing antiviral compounds (Bielenica et al., 2011).

Applications in Chemical Studies

  • Investigation of Stereochemical Reductions : Jumali et al. (2017) conducted a study involving the stereochemical reduction of 1-Benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione, an intermediate in the synthesis of natural bioactive compounds. This research is significant in understanding the mechanisms of stereochemical reductions in organic chemistry (Jumali et al., 2017).

  • Exploration of Intramolecular Hydrogen Bonding : Research by Hansen, Bolvig, and Kappe (1995) on the structures of acylpyran-diones, including derivatives of 1-Benzylpiperidine-3,5-dione, sheds light on the importance of intramolecular hydrogen bonding and its impact on chemical structure and reactivity (Hansen et al., 1995).

Future Directions

Piperidines, including 1-Benzylpiperidine-3,5-dione, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-benzylpiperidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c14-11-6-12(15)9-13(8-11)7-10-4-2-1-3-5-10/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQGMHBWFUQTCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CN(CC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456585
Record name 1-benzylpiperidine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzylpiperidine-3,5-dione

CAS RN

50866-56-3
Record name 1-benzylpiperidine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of synthesizing 4-oxo-1,2,3,4-tetrahydro-β-carbolines?

A1: 4-Oxo-1,2,3,4-tetrahydro-β-carbolines represent an important class of heterocyclic compounds with diverse biological activities. They are known to exhibit antitumor, antiviral, and antimalarial properties, making them attractive targets for drug discovery. []

Q2: How is 1-benzylpiperidine-3,5-dione utilized in the synthesis of 4-oxo-1,2,3,4-tetrahydro-β-carbolines?

A2: The research highlights a synthetic strategy using 1-benzylpiperidine-3,5-dione as a starting material. This compound is first converted into an enaminone derivative. Then, through a palladium-catalyzed intramolecular cyclization reaction, the enaminone undergoes ring closure to form the desired 4-oxo-1,2,3,4-tetrahydro-β-carboline structure. []

Q3: What are the advantages of using arylpalladium complexes in this synthesis?

A3: The use of arylpalladium complexes offers several advantages in this synthetic route. Palladium catalysts are known for their versatility and ability to facilitate various organic reactions. In this specific case, the arylpalladium complex enables the efficient intramolecular cyclization of the enaminone, leading to the formation of the desired β-carboline scaffold with high selectivity. []

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